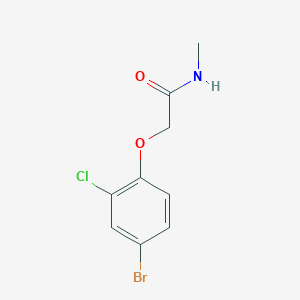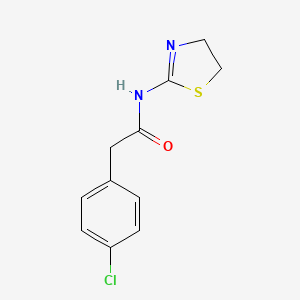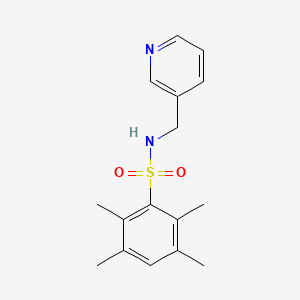![molecular formula C12H15N3S2 B5749990 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)
5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine have been studied extensively. In vitro studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound has potential therapeutic effects in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its poor solubility in water and the need for optimization of the synthesis method to obtain high yields and purity.
Direcciones Futuras
There are several future directions for the study of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine. These include:
1. Further optimization of the synthesis method to obtain higher yields and purity.
2. Investigation of the mechanism of action of this compound in various disease models.
3. Development of new derivatives of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as a pesticide in agriculture.
5. Investigation of the potential use of this compound in water treatment to remove heavy metals from contaminated water.
Conclusion:
In conclusion, 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields such as medicine, agriculture, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various disease models.
Métodos De Síntesis
The synthesis of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine involves several steps. The first step involves the reaction of 4-isopropylbenzyl chloride with sodium sulfide to form 4-isopropylbenzyl sulfide. This is followed by the reaction of 4-isopropylbenzyl sulfide with thiosemicarbazide to form 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In environmental science, it has been studied for its potential use in water treatment due to its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-8(2)10-5-3-9(4-6-10)7-16-12-15-14-11(13)17-12/h3-6,8H,7H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLDTGLWGLMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)
![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)







![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)